Regiochemical Differentiation: 5-Aminoindazole Kinase Inhibitor Scaffold Validation vs. 6-Aminoindazole Regioisomer
The 5-substituted indazole scaffold—the precise regioisomeric form of N-(cyclohexylmethyl)-1H-indazol-5-amine—has been independently validated through systematic parallel synthesis and panel screening as a productive kinase inhibitor template. Akritopoulou-Zanze et al. (2011) reported that 5-substituted aminoindazoles yielded potent inhibitors against Rock2, Gsk3β, Aurora2, and Jak2 when evaluated against a broad kinase panel [1]. In contrast, the 6-aminoindazole regioisomer N-(cyclohexylmethyl)-1H-indazol-6-amine has not been reported in the same kinase profiling context; the 6-substituted indazole class is instead primarily associated with TTK, PLK4, and Aurora kinase inhibition as disclosed in separate patent families [2]. This divergence in reported kinase selectivity profiles between the 5- and 6-substituted regioisomers underscores that the substitution position on the indazole ring is a critical determinant of target engagement.
| Evidence Dimension | Kinase inhibition profile (reported target coverage) |
|---|---|
| Target Compound Data | 5-substituted aminoindazole scaffold: potent inhibitors identified for Rock2, Gsk3β, Aurora2, and Jak2 in a panel screen (Akritopoulou-Zanze et al., 2011) |
| Comparator Or Baseline | 6-substituted indazole scaffold: TTK, PLK4, and Aurora kinase inhibition (University Health Network patent, 2014); no Rock2/Gsk3β/Jak2 data reported |
| Quantified Difference | Qualitatively distinct kinase target coverage; no individual IC₅₀ values reported for the specific target compound due to limited public data |
| Conditions | Kinase panel assay (Akritopoulou-Zanze et al., 2011) vs. biochemical kinase assays (University Health Network patent, 2014) |
Why This Matters
For screening campaigns targeting Rock2, Gsk3β, or Jak2, the 5-substituted indazole regioisomer provides literature-validated precedent for hit identification, whereas the 6-substituted regioisomer lacks this body of evidence, reducing the probability of productive screening outcomes.
- [1] Akritopoulou-Zanze I, Wakefield BD, Gasiecki A, Kalvin D, Johnson EF, Kovar P, Djuric SW. Scaffold oriented synthesis. Part 3: design, synthesis and biological evaluation of novel 5-substituted indazoles as potent and selective kinase inhibitors employing [2+3] cycloadditions. Bioorg Med Chem Lett. 2011;21(5):1476-1479. View Source
- [2] University Health Network. Indazole Compounds as Kinase Inhibitors and Method of Treating Cancer with Same. US Patent Application US20150011542A1. Published 2014. Discloses 6-substituted indazole compounds as TTK, PLK4, and Aurora kinase inhibitors. View Source
